BenchChemオンラインストアへようこそ!

Cromakalim

Vascular Biology Cardiovascular Pharmacology Tissue Selectivity

Cromakalim (BRL 34915) is the definitive, glibenclamide-sensitive KATP channel opener for vascular pharmacology. With an IC50 of 21 nM in rabbit portal vein, it is 2.2-fold more potent than pinacidil and 62-fold more potent than nicorandil. Its marked inactivity at pancreatic β-cell KATP channels (only 35% insulin inhibition at 500 µM) ensures vascular-specific results without confounding endocrine effects. The 50-fold potency difference between its (3S,4R)- and (3R,4R)-enantiomers makes it an essential standard for stereochemical studies. To guarantee reproducible results, always specify the racemate or pure levcromakalim enantiomer.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 94470-67-4
Cat. No. B1669624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromakalim
CAS94470-67-4
SynonymsBRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
InChIInChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
InChIKeyTVZCRIROJQEVOT-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cromakalim (CAS 94470-67-4) Potassium Channel Opener: Product Definition and Class Positioning for Research Procurement


Cromakalim (CAS 94470-67-4; also known as BRL 34915) is a racemic benzopyran derivative that functions as a prototypical ATP-sensitive potassium (KATP) channel opener . It is a smooth muscle relaxant that acts primarily through hyperpolarization of the cell membrane, leading to vasodilation. The compound exists as a racemic mixture; its (3S,4R)-enantiomer, levcromakalim (BRL 38227), is responsible for the vast majority of its pharmacological activity [1]. While cromakalim belongs to the broader class of KATP channel openers—which includes pinacidil, nicorandil, diazoxide, and minoxidil sulfate—its specific stereochemical and structural properties confer a unique pharmacological profile that cannot be assumed for other class members [2]. This guide provides quantitative, comparator-based evidence to inform precise scientific and procurement decisions.

Why In-Class KATP Channel Openers Are Not Interchangeable: Cromakalim-Specific Differentiation Evidence


While several compounds are classified as KATP channel openers, their pharmacological profiles diverge significantly due to differences in subunit selectivity, stereochemical potency, and secondary mechanisms of action. For instance, pinacidil exhibits a K+ channel-independent relaxant component [1], nicorandil possesses dual action as a nitrate donor , and diazoxide shows preferential activity on pancreatic beta-cell KATP channels [2]. Cromakalim's distinct profile—including its high vascular potency, stereospecific activity defined by its enantiomers, and specific SUR2 subunit selectivity—means that substituting another KATP opener in a research or industrial protocol will yield non-equivalent results. The quantitative evidence below demonstrates precisely where cromakalim differentiates from its closest analogs.

Cromakalim (BRL 34915) Quantitative Differentiation Guide: Comparative Potency, Selectivity, and Mechanism Data


Vascular vs. Cardiac Tissue Selectivity: Cromakalim Demonstrates Superior Specificity Over Pinacidil and Nicorandil

In a direct comparative study, cromakalim demonstrated higher specificity for vascular tissue over cardiac tissue compared to pinacidil and nicorandil. The study quantified the ability of each compound to inhibit tension in rabbit portal vein (vascular) versus rabbit papillary muscle (cardiac) [1].

Vascular Biology Cardiovascular Pharmacology Tissue Selectivity

Differential Sensitivity to KATP Channel Blockade: Cromakalim's Relaxation is KATP-Dependent, Unlike Pinacidil

A comparative study examined the effects of the KATP channel inhibitor glibenclamide on cromakalim- and pinacidil-induced vascular relaxation. The study found that glibenclamide almost completely abolished cromakalim-induced relaxation, while only partially affecting pinacidil's response [1].

Vascular Pharmacology Mechanism of Action KATP Channel

Pancreatic Beta-Cell Selectivity: Cromakalim is Ineffective Compared to Diazoxide, Defining Tissue-Specific Action

In a study examining the effects of various KATP channel openers on pancreatic beta-cells, cromakalim was found to be ineffective at opening KATP channels or inhibiting insulin release, in stark contrast to diazoxide [1].

Pancreatic Pharmacology Insulin Secretion Tissue Selectivity

Enantiomeric Potency: The (3S,4R)-Enantiomer (Levcromakalim) is 50x More Potent Than Its (3R,4R) Counterpart

The biological activity of cromakalim is highly stereospecific. A study comparing the enantiomers of cromakalim found a dramatic difference in potency, with the (3S,4R)-enantiomer (levcromakalim) being 50 times more potent than the (3R,4R)-enantiomer [1].

Stereochemistry Potency Structure-Activity Relationship

Bladder-Vascular Selectivity Profile: (-)-Cromakalim Exhibits Potent Bladder Activity but Limited Vascular Selectivity

An in vivo study compared the potency and bladder-vascular selectivity of (-)-cromakalim with two other KATP channel openers, ZD6169 and WAY-133537 [1]. (-)-Cromakalim was the most potent, but all three compounds showed significant cardiovascular effects at bladder-effective doses.

Urology Bladder Pharmacology Tissue Selectivity

Airway Smooth Muscle Relaxation: Levcromakalim is a Potent Bronchodilator with an IC50 of 10 nM in Guinea Pig Trachea

Levcromakalim, the active enantiomer of cromakalim, potently relaxes precontracted guinea pig trachea. A study comparing its effect under different conditions quantified its IC50 at 10 nM [1]. This highlights its utility in respiratory research.

Respiratory Pharmacology Airway Smooth Muscle Bronchodilation

Optimal Scientific and Industrial Use Cases for Cromakalim (BRL 34915) Based on Quantitative Differentiation


Vascular Smooth Muscle Pharmacology Studies Requiring a Pure, High-Potency KATP Opener

Cromakalim is the preferred choice for experiments investigating KATP channel-mediated vascular relaxation. Its IC50 of 21 nM in rabbit portal vein is 2.2-fold lower than pinacidil and 62-fold lower than nicorandil, providing superior potency [1]. Furthermore, its relaxation is completely abolished by glibenclamide, confirming a pure KATP-dependent mechanism, unlike pinacidil's mixed action [2]. This makes cromakalim the definitive tool for studies where KATP channel specificity is paramount.

Studies Requiring Vascular Selectivity with Minimal Pancreatic Beta-Cell Interference

For research focusing on vascular KATP channels without confounding effects on insulin secretion, cromakalim is the superior candidate. It is markedly ineffective at inhibiting insulin release (35% inhibition at 500 μM) compared to diazoxide (93% inhibition at 100 μM) [3]. This tissue selectivity ensures that observed effects are primarily due to vascular smooth muscle KATP channel modulation.

Stereospecific KATP Channel Research and Enantiomer Comparison

The dramatic 50-fold difference in potency between cromakalim's (3S,4R)- and (3R,4R)-enantiomers [4] makes this compound an essential standard for studies of stereochemistry in KATP channel pharmacology. Researchers must specify the racemate or pure enantiomer for reproducible results. For maximum potency, levcromakalim (the active enantiomer) is the required product.

In Vivo Bladder Overactivity Models Requiring a Potent KATP Opener Comparator

In rat models of bladder outlet obstruction, (-)-cromakalim demonstrates potent suppression of spontaneous non-voiding contractions (ID50 = 0.06 μmol/kg, IV) [5]. This in vivo potency, while accompanied by a 24% decrease in mean arterial pressure, provides a valuable benchmark for evaluating novel KATP channel openers in urological research.

Airway Smooth Muscle and Bronchodilation Research

Levcromakalim, the active enantiomer of cromakalim, exhibits potent bronchodilator activity with an IC50 of 10 nM in guinea pig trachea precontracted with KCl [6]. This nanomolar potency makes it a valuable reference compound for in vitro and in vivo studies of airway hyperresponsiveness and for evaluating novel bronchodilators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cromakalim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.